Differential Reductase Substrate Activity: NQO1 vs. CPR Selectivity
2-Cyanophenyl quinoline-1(2H)-carboxylate demonstrates a clear, quantitative difference in its activity as a substrate for two key cellular reductases: NAD(P)H dehydrogenase [quinone] 1 (NQO1) and NADPH-cytochrome P450 reductase (CPR). This differential activity provides a functional signature that is not generalizable across the quinoline carboxylate class [1]. The compound is a significantly more efficient substrate for NQO1, with an IC50 of 2.90E+3 nM, compared to its activity against CPR, which is nearly an order of magnitude lower at an IC50 of 1.70E+4 nM [1]. This ~6-fold selectivity window, measured in human cell lines (A549 for NQO1 and L02 for CPR), is a property derived from the compound's specific structure [1].
| Evidence Dimension | Enzyme Substrate Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 2.90E+3 nM (NQO1); IC50: 1.70E+4 nM (CPR) |
| Comparator Or Baseline | Target compound activity against NQO1 vs. CPR |
| Quantified Difference | 5.9-fold higher activity (lower IC50) for NQO1 vs. CPR |
| Conditions | NQO1-mediated two-electron reduction in human A549 cells; CPR-mediated one-electron reduction in human L02 cells |
Why This Matters
This selectivity is critical for applications in prodrug development, where activation by a specific reductase (e.g., the often-overexpressed NQO1 in solid tumors) is desired to minimize off-target toxicity associated with broad CPR activation.
- [1] BindingDB. (n.d.). BDBM50236854 (CHEMBL4074173): Affinity Data for 2-Cyanophenyl quinoline-1(2H)-carboxylate. View Source
